molecular formula C9H19NO3 B13513429 Tert-butyl 2-(3-aminopropoxy)acetate

Tert-butyl 2-(3-aminopropoxy)acetate

Cat. No.: B13513429
M. Wt: 189.25 g/mol
InChI Key: GNDUBEPOKPWAEJ-UHFFFAOYSA-N
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Description

. It is an organic nitrate ester, which means it is derived from nitric acid and nonyl alcohol. This compound is characterized by its molecular weight of 189.2521 g/mol .

Preparation Methods

Nonyl nitrate: can be synthesized through the esterification of nonyl alcohol with nitric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The general reaction is as follows:

Nonyl alcohol+Nitric acidNonyl nitrate+Water\text{Nonyl alcohol} + \text{Nitric acid} \rightarrow \text{Nonyl nitrate} + \text{Water} Nonyl alcohol+Nitric acid→Nonyl nitrate+Water

In industrial settings, the production of nonyl nitrate may involve continuous processes where nonyl alcohol and nitric acid are fed into a reactor, and the product is continuously removed to optimize yield and efficiency .

Chemical Reactions Analysis

Nonyl nitrate: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of nonyl nitrate involves its decomposition to release nitric oxide (NO), a potent vasodilator. Nitric oxide acts on smooth muscle cells, causing relaxation and dilation of blood vessels. This process is mediated by the activation of the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in the cells, leading to vasodilation .

Comparison with Similar Compounds

Nonyl nitrate: can be compared with other nitrate esters, such as methyl nitrate and ethyl nitrate . While all these compounds share the nitrate ester functional group, they differ in their alkyl chain lengths, which influences their physical and chemical properties . For example:

    Methyl nitrate (C2H5NO3): A smaller molecule with higher volatility and lower boiling point compared to nonyl nitrate.

    Ethyl nitrate (C3H7NO3): Slightly larger than methyl nitrate but still more volatile and with a lower boiling point than nonyl nitrate.

The longer alkyl chain in nonyl nitrate makes it less volatile and more suitable for applications requiring lower volatility and higher stability .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl 2-(3-aminopropoxy)acetate

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7,10H2,1-3H3

InChI Key

GNDUBEPOKPWAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCN

Origin of Product

United States

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